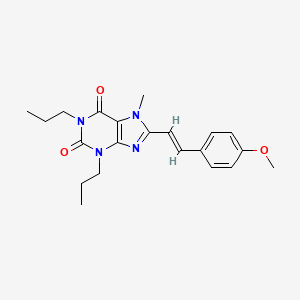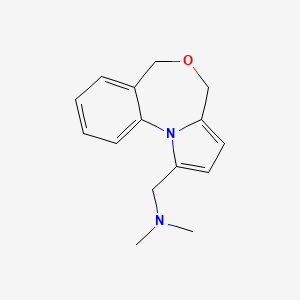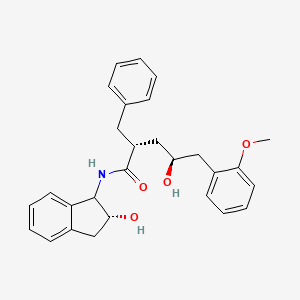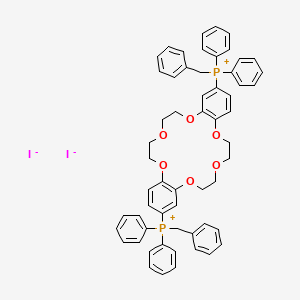
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt is a complex organophosphonate compound. Organophosphonates are known for their ability to chelate metal ions, making them useful in various industrial and scientific applications. This compound, in particular, combines the properties of glycine and phosphonate groups, potentially offering unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt typically involves the reaction of glycine derivatives with phosphonic acid derivatives under controlled conditions. The reaction may require catalysts and specific pH conditions to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphonate groups.
Reduction: Reduction reactions could target the carboxymethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acid derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a chelating agent to bind metal ions, facilitating various catalytic and analytical processes.
Biology
In biological research, it might be employed to study metal ion interactions with biological molecules, potentially offering insights into enzyme functions and metabolic pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as metal chelation therapy for heavy metal poisoning.
Industry
Industrially, it could be used in water treatment, agriculture, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt exerts its effects would likely involve chelation of metal ions. This interaction could influence various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Uniqueness
Compared to these compounds, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-, potassium zinc salt may offer unique binding properties due to the presence of both glycine and phosphonate groups, potentially enhancing its effectiveness in specific applications.
Properties
CAS No. |
73384-95-9 |
|---|---|
Molecular Formula |
C6H13KNO10P2Zn+3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
potassium;zinc;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO10P2.K.Zn/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;/q;+1;+2 |
InChI Key |
QTBDNNIXXOKETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O.[K+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















